molecular formula C12H15N3O B8409844 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline CAS No. 1233094-83-1

2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline

Cat. No.: B8409844
CAS No.: 1233094-83-1
M. Wt: 217.27 g/mol
InChI Key: AJUMQRYBZHUWSK-UHFFFAOYSA-N
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Description

2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is a chemical compound with the molecular formula C11H13N3O It is a derivative of aniline, featuring a methoxy group at the 2-position and an imidazole ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methylimidazole under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogens like chlorine (Cl2) for halogenation.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]benzoic acid.

    Reduction: Formation of 2-methoxy-4-[(2-methyl-1H-imidazolin-1-yl)methyl]aniline.

    Substitution: Formation of 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-nitroaniline or 2-methoxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-5-chloroaniline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the methoxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(1H-imidazol-1-yl)methyl]aniline: Lacks the methyl group on the imidazole ring.

    2-Methoxy-4-[(2-ethyl-1H-imidazol-1-yl)methyl]aniline: Contains an ethyl group instead of a methyl group on the imidazole ring.

    2-Methoxy-4-[(2-methyl-1H-benzimidazol-1-yl)methyl]aniline: Features a benzimidazole ring instead of an imidazole ring.

Uniqueness

2-Methoxy-4-((2-methyl-1H-imidazol-1-yl)methyl)aniline is unique due to the presence of both a methoxy group and a methyl-substituted imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1233094-83-1

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methoxy-4-[(2-methylimidazol-1-yl)methyl]aniline

InChI

InChI=1S/C12H15N3O/c1-9-14-5-6-15(9)8-10-3-4-11(13)12(7-10)16-2/h3-7H,8,13H2,1-2H3

InChI Key

AJUMQRYBZHUWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=CC(=C(C=C2)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-4-(2-methyl-imidazol-1-ylmethyl)-phenylamine was prepared in an analogous fashion to [(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone of Example 460c replacing [(S)-1-(3-Methoxy-4-nitro-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone with 1-(3-Methoxy-4-nitro-benzyl)-2-methyl-1H-imidazole.
Name
[(S)-1-(4-Amino-3-methoxy-phenyl)-piperidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone
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